Ajmalicine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Raubasine is synthesized through a biosynthetic pathway involving two moieties: the terpenoid moiety and the indole moiety . The terpenoid moiety is synthesized by the MEP pathway, starting with pyruvate and D-glyceraldehyde-3-phosphate . The indole moiety is synthesized from tryptophan through the action of tryptophan decarboxylase, forming tryptamine . Strictosidine synthase then catalyzes the formation of strictosidine, which is the common precursor for all terpenoid indole alkaloids .
Industrial Production Methods: Raubasine is extracted from natural sources such as Rauvolfia species and Catharanthus roseus . The extraction process involves the use of solvents to isolate the alkaloid from the plant material, followed by purification steps to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Raubasine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Reduction: Reduction of raubasine can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions involving raubasine can be carried out using nucleophiles such as halides or amines under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of raubasine with modified functional groups, which can have different pharmacological properties .
Scientific Research Applications
Raubasine has a wide range of scientific research applications:
Mechanism of Action
Raubasine exerts its effects primarily through its interaction with alpha1-adrenergic receptors . It acts as an antagonist at these receptors, leading to vasodilation and a reduction in blood pressure . Additionally, raubasine inhibits the cardiac sodium channels, stabilizing the cardiac cell membrane and reducing the likelihood of arrhythmias .
Comparison with Similar Compounds
Raubasine is structurally related to several other compounds, including:
Rauwolscine: Similar to raubasine, rauwolscine is an indole alkaloid with antihypertensive properties.
Corynanthine: Corynanthine is another related compound that acts as an alpha1-adrenergic receptor antagonist.
Raubasine’s uniqueness lies in its strong inhibitory effect on the CYP2D6 liver enzyme, which is responsible for the breakdown of many drugs . This property makes raubasine a valuable compound for studying drug interactions and metabolism.
Properties
IUPAC Name |
methyl (1S,15R,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t12-,15-,16+,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTOGORTSDXSFK-XJTZBENFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60904151 | |
Record name | Raubasine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60904151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
483-04-5 | |
Record name | Ajmalicine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=483-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Raubasine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Raubasine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15949 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Raubasine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60904151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ajmalicine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.900 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RAUBASINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QJL8OX71Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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